1-Mercapto-5-carbomethoxy-pentane
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Overview
Description
1-Mercapto-5-carbomethoxy-pentane is an organic compound with the molecular formula C7H14O2S and a molecular weight of 162.25 g/mol . It is characterized by the presence of a thiol group (-SH) and an ester group (-COOCH3) within its structure. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Mercapto-5-carbomethoxy-pentane can be synthesized through several methods. One common approach involves the esterification of 5-mercapto-pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification and thiol protection/deprotection are likely employed. Industrial synthesis would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Mercapto-5-carbomethoxy-pentane undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, esters.
Scientific Research Applications
1-Mercapto-5-carbomethoxy-pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Employed in the study of thiol-containing compounds and their interactions with biological systems.
Medicine: Investigated for potential therapeutic applications due to its thiol group, which can interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Mercapto-5-carbomethoxy-pentane is largely dependent on its functional groups. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
1-Mercapto-5-carboxy-pentane: Similar structure but with a carboxylic acid group instead of an ester.
1-Mercapto-5-methoxy-pentane: Contains a methoxy group instead of an ester.
1-Mercapto-5-hydroxy-pentane: Features a hydroxyl group instead of an ester
Uniqueness: 1-Mercapto-5-carbomethoxy-pentane is unique due to the presence of both a thiol and an ester group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
methyl 6-sulfanylhexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-9-7(8)5-3-2-4-6-10/h10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWMQRJTNFZGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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